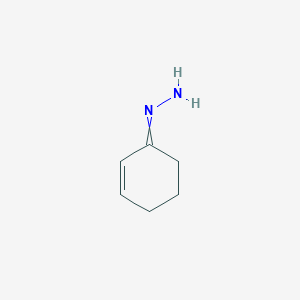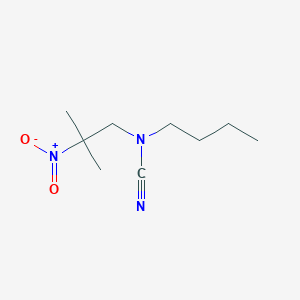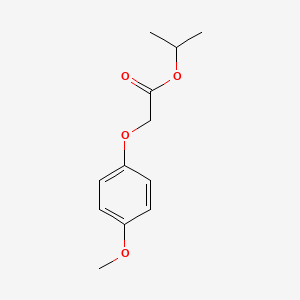
(Cyclohex-2-en-1-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohex-2-en-1-ylidene)hydrazine is an organic compound that features a hydrazine functional group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Cyclohex-2-en-1-ylidene)hydrazine can be synthesized through the reaction of cyclohexanone with hydrazine. The reaction typically involves the condensation of cyclohexanone with hydrazine hydrate under acidic or basic conditions to form the desired hydrazone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using cyclohexanone and hydrazine hydrate. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclohex-2-en-1-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the parent ketone or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.
Major Products Formed: The major products formed from these reactions include oximes, reduced ketones, and various substituted hydrazones .
Applications De Recherche Scientifique
(Cyclohex-2-en-1-ylidene)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (Cyclohex-2-en-1-ylidene)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and nucleophilic attack .
Comparaison Avec Des Composés Similaires
Cyclohexanone: A precursor in the synthesis of (Cyclohex-2-en-1-ylidene)hydrazine.
Hydrazine: The parent compound that provides the hydrazine functional group.
Cyanoacetohydrazide: Another hydrazine derivative used in the synthesis of heterocyclic compounds.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the hydrazine group with the stability of the cyclohexene ring. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler hydrazine derivatives.
Propriétés
Numéro CAS |
90255-43-9 |
|---|---|
Formule moléculaire |
C6H10N2 |
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
cyclohex-2-en-1-ylidenehydrazine |
InChI |
InChI=1S/C6H10N2/c7-8-6-4-2-1-3-5-6/h2,4H,1,3,5,7H2 |
Clé InChI |
FUEKSDIOJFCNCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(=NN)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)

![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)





![1-([1,1'-Biphenyl]-2-yl)propan-1-one](/img/structure/B14355632.png)

![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)


